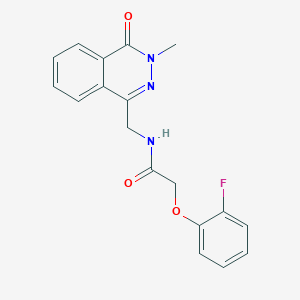

![molecular formula C17H19N5O3 B2677845 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide CAS No. 899945-14-3](/img/structure/B2677845.png)

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

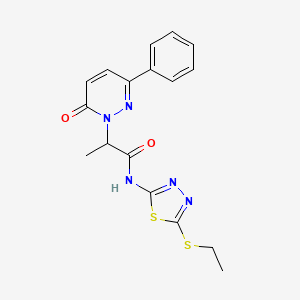

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide” is a chemical compound . It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological potential . Pyrazolo[3,4-d]pyrimidines are considered as bioisosteres with purines and have been found to exhibit promising anticancer activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Molecular Structure Analysis

The molecular structure of “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide” is complex, as it includes a pyrazolo[3,4-d]pyrimidine ring system . This system consists of a pyrazole ring fused to a pyrimidine ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines are complex and involve several steps . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Aplicaciones Científicas De Investigación

- Researchers have explored the potential of this compound as an anti-inflammatory agent. Its structure suggests that it could modulate inflammatory pathways, making it a candidate for drug development in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

- A derivative of this compound was found to be an effective phosphodiesterase 4 (PDE4) inhibitor. PDE4 inhibitors have applications in treating inflammatory diseases, asthma, and chronic obstructive pulmonary disease (COPD) .

- The compound’s tert-butanesulfinamide moiety has been widely used in asymmetric N-heterocycle synthesis via sulfinimines. It serves as a chiral auxiliary, enabling the construction of structurally diverse piperidines, pyrrolidines, and azetidines. These N-heterocycles are essential building blocks for natural products and therapeutic compounds .

- Nitrogen-containing heterocycles play a crucial role in bioactive molecules. Compounds like this one contribute to the structural diversity of bioactive substances, including vitamins, hormones, and nucleic acids .

- Given its unique structure, researchers have investigated this compound for potential drug candidates. Its ability to interact with biological targets makes it relevant for drug discovery programs .

- The concise synthetic processes for obtaining N-tert-butyl nitrones (including this compound) with high yields make it suitable for industrial-scale production. These nitrones find applications in various chemical processes .

Anti-Inflammatory Agents

PDE4 Inhibition

N-Heterocycle Synthesis

Bioactive Structures

Drug Discovery

Industrial Synthesis

Mecanismo De Acción

Direcciones Futuras

Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidines, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many derivatives have shown promising anticancer activity . Therefore, future research could focus on constructing novel pyrimidines with higher selectivity as anticancer agents .

Propiedades

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-17(2,3)22-14-13(9-19-22)16(24)21(10-18-14)20-15(23)11-5-7-12(25-4)8-6-11/h5-10H,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZWCOLIEHOZEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2677765.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2677766.png)

![Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677770.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677775.png)

![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B2677777.png)

![N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2677783.png)